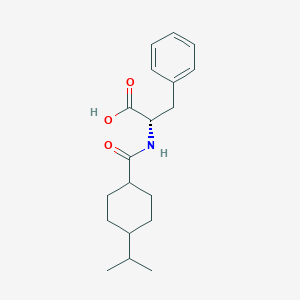
ent-Nateglinide
説明
Synthesis Analysis
ent-Nateglinide and its enantiomers can be separated and studied using techniques such as monolithic molecularly imprinted polymers, which have been designed for rapid and efficient chiral separation. These polymers facilitate the study of stereo structures and functional group arrangements critical to chiral recognition and binding capacities (Yin, Yang, & Chen, 2005). Various synthetic routes have been explored to synthesize nateglinide, including those starting from natural products like β-pinene, indicating diverse methodologies for obtaining the desired chiral forms of nateglinide (Jian-zhong, 2007).
Molecular Structure Analysis
The molecular structure of nateglinide involves a carboxyl group and a peptide-type bond, which are significant for its pharmacological activity. The interaction of nateglinide with molecularly imprinted polymers and its synthesis from β-pinene highlight the importance of its structural features in its biological activity and synthesis processes.
Chemical Reactions and Properties
Nateglinide's interactions with transporters in the intestinal tract, such as monocarboxylate transporters, highlight its unique chemical properties. These interactions are crucial for its rapid absorption and pharmacological effects. The molecule's ability to form inclusion complexes, as shown with sulfobutyl ether β-cyclodextrin, further demonstrates its reactive capabilities and potential for solubility enhancement (Xu, Zhang, Li, & Zheng, 2017).
Physical Properties Analysis
The physical properties of nateglinide, including its polymorphic forms, have been thoroughly investigated. The polymorphs named B, H, and S exhibit different crystal structures and molecular arrangements, influencing their stability, solubility, and bioavailability. The thermodynamic relationships between these polymorphs have been characterized, providing insights into their relative stabilities and transformations (Bruni et al., 2009).
Chemical Properties Analysis
The chemical properties of nateglinide, such as its enantioselectivity, are crucial for its pharmacological action. Studies have shown that nateglinide interacts with K(ATP) channels in pancreatic beta-cells in a manner dependent on its stereochemistry, which underlies its insulinotropic action. This interaction is distinct from other antidiabetic agents, highlighting the importance of its chemical properties in its therapeutic profile (Hu, 2002).
科学的研究の応用
Transport and Uptake Mechanisms
- Intestinal Absorption and Transport Systems : Nateglinide demonstrates rapid absorption in the gastrointestinal tract. This is partly mediated by a proton-dependent transport system in Caco-2 cells, distinct from monocarboxylate transport-1 (MCT1) (Okamura et al., 2002).
- Monocarboxylate Transporter 6 (MCT6) : MCT6 plays a role in the intestinal absorption of nateglinide, suggesting multiple transporters are involved in its uptake (Kohyama et al., 2013).
- Influence of Genetic Polymorphisms : Genetic polymorphisms in SLCO1B1 significantly affect the pharmacokinetics of nateglinide, indicating personalized approaches could be beneficial (Zhang et al., 2006).
Pharmacodynamics and Efficacy
- Insulin Secretion and Glucose Regulation : Nateglinide controls postprandial glucose excursions by stimulating early insulin release, beneficial for patients with impaired glucose tolerance (Saloranta et al., 2002).
- Impact on Insulin Resistance : Surprisingly, nateglinide not only facilitates insulin secretion but also decreases insulin resistance in type 2 diabetic patients (Hazama et al., 2006).
- Mealtime Insulin Secretion : Nateglinide demonstrates rapid, short-lived stimulation of insulin secretion compared to other agents, providing more physiological control over mealtime glucose levels (Kalbag et al., 2001).
Nanoparticle Formulation and Optimization
- Nateglinide-Loaded Nanoparticles : Development of nateglinide-loaded ethyl cellulose nanoparticles shows promise for sustained drug release, indicating potential for improved drug delivery systems (Gopi & Kannan, 2015).
Analytical Methods and Pharmacokinetics
- Analytical Techniques : Various analytical methods have been developed for the determination of nateglinide in biological samples, crucial for pharmacokinetic studies (Kanakapura & Penmatsa, 2016).
- Influence of Polymorphisms on Pharmacokinetics : CYP2C9 and SLCO1B1 polymorphisms significantly impact the pharmacokinetics of nateglinide, underscoring the importance of considering genetic factors in dosing (Cheng et al., 2013).
将来の方向性
特性
IUPAC Name |
(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFLUMRDSZNSF-JCYILVPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ent-Nateglinide | |
CAS RN |
105816-05-5, 105816-04-4 | |
| Record name | L-Nateglinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nateglinide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V3S85RHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




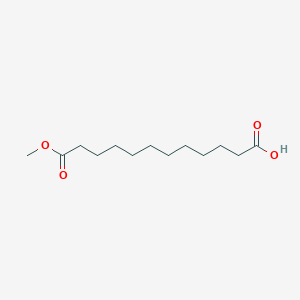
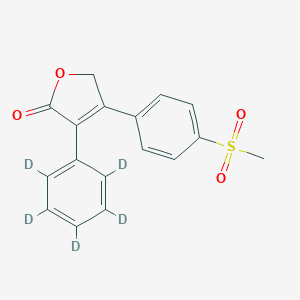
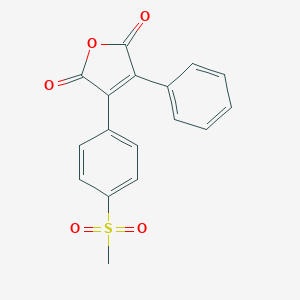

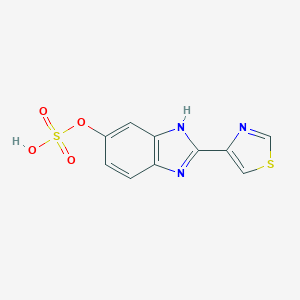
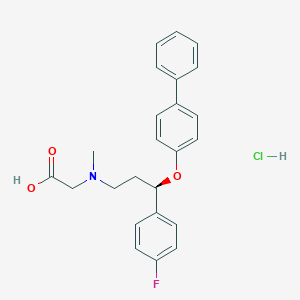

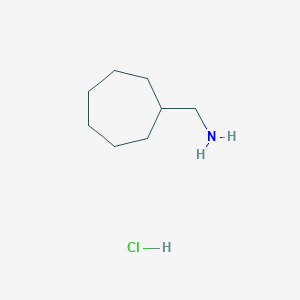


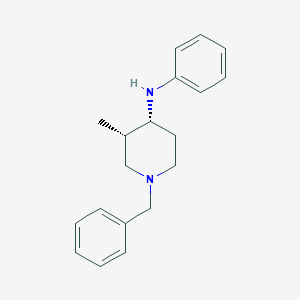
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)
